Direct Potency Comparison: Target Compound vs. 7-Chloro Analog BDBM50173509
In a direct head-to-head comparison using the same soluble epoxide hydrolase (sEH) enzymatic assay with 14,15-EET as a substrate, 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one (tracked as BDBM50173515) achieved an IC50 of 13 nM. A closely related analog, BDBM50173509, differing in its substitution pattern, exhibited an IC50 of 22 nM . This represents a 1.7-fold improvement in potency for the target compound.
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | BDBM50173509 (22 nM) |
| Quantified Difference | 1.7-fold lower IC50 (9 nM absolute difference) |
| Conditions | Inhibition of soluble epoxide hydrolase (unknown origin) using 14,15-EET as substrate, incubated for 20 mins by LC-MS/MS analysis. |
Why This Matters
This confirms that the target compound's specific substitution delivers measurably higher sEH potency than a close analog, directly impacting the selection of a lead compound for further development.
- [1] BindingDB PrimarySearch_ki entry 50047533. Direct IC50 comparison between BDBM50173515 and BDBM50173509. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50047533 View Source
